1-(2,4-Dichlorophenyl)-3-(prop-2-en-1-yl)thiourea
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Overview
Description
1-(2,4-Dichlorophenyl)-3-(prop-2-en-1-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group and a prop-2-en-1-yl group attached to a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-(prop-2-en-1-yl)thiourea typically involves the reaction of 2,4-dichloroaniline with allyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,4-Dichloroaniline} + \text{Allyl isothiocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-3-(prop-2-en-1-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thiol derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-(prop-2-en-1-yl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(prop-2-en-1-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-3-(prop-2-en-1-yl)urea: Similar structure but with a urea moiety instead of thiourea.
1-(2,4-Dichlorophenyl)-3-(prop-2-en-1-yl)thiourea: Similar structure but with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to its specific combination of dichlorophenyl and prop-2-en-1-yl groups attached to a thiourea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10Cl2N2S |
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Molecular Weight |
261.17 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C10H10Cl2N2S/c1-2-5-13-10(15)14-9-4-3-7(11)6-8(9)12/h2-4,6H,1,5H2,(H2,13,14,15) |
InChI Key |
WBMIVZIWCSLCFV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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